molecular formula C21H21F3N4O2 B2564308 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797955-88-4

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2564308
M. Wt: 418.42
InChI Key: IAJYHSZOEAELKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H21F3N4O2 and its molecular weight is 418.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and conformational study of tri-substituted ureas derived from N-methylpiperazine, containing phenyl and N-heterocyclic substituents, provide insights into the spectroscopic and structural characteristics of these compounds (Iriepa & Bellanato, 2013).
  • Another study focused on the synthesis, anti-microbial activity, and cytotoxicity of novel urea derivatives, highlighting the potential for developing new antimicrobial agents (Shankar et al., 2017).

Biological Activity and Potential Therapeutic Uses

  • Research into flexible urea derivatives as acetylcholinesterase inhibitors explored the optimization of pharmacophoric moieties for potential therapeutic applications in treating diseases such as Alzheimer's (Vidaluc et al., 1995).
  • A study on the synthesis of amide and urea derivatives of thiazol-2-ethylamines investigated their activity against Trypanosoma brucei rhodesiense, offering insights into the development of treatments for human African trypanosomiasis (Patrick et al., 2016).

Catalytic and Chemical Reactivity

  • The catalytic oxidation and transfer hydrogenation aspects of half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were examined, indicating the influence of structural characteristics on catalytic efficiency (Saleem et al., 2013).

properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c22-21(23,24)15-4-3-5-16(12-15)26-19(29)25-13-14-8-10-28(11-9-14)20-27-17-6-1-2-7-18(17)30-20/h1-7,12,14H,8-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYHSZOEAELKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

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